Methyl[1-(morpholin-4-yl)propan-2-yl]amine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-methyl-1-morpholin-4-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(9-2)7-10-3-5-11-6-4-10/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAWSOIXAAQONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination and Substitution Reactions
A common approach involves nucleophilic substitution on a morpholine derivative with a suitable alkylating agent bearing the propan-2-ylamine functionality. For example, the addition of methylamine to a precursor containing a leaving group at the 1-position of the propan-2-yl side chain attached to morpholine is a crucial step.
Protection and Deprotection Steps
Protection groups such as DiBOC (di-tert-butyl dicarbonate) are used to protect amine functionalities during intermediate steps to avoid side reactions. For instance, a reaction mixture containing amine hydrochloride salts is treated with DiBOC in methanol at 25–30°C, stirring for several hours to form the protected intermediate.
Subsequent deprotection is achieved by controlled pH adjustments and temperature conditions, often involving potassium hydroxide addition at low temperatures (5–10°C), followed by solvent removal and co-distillation with dichloromethane.
Use of Carbonyl Diimidazole and Other Coupling Agents
Carbonyl diimidazole (CDI) is employed for activating hydroxyl or amine groups to facilitate coupling reactions. For example, 4-[4-(3-chloro-2-hydroxy-propyl amino)-phenyl]-morpholin-3-one is treated with CDI in methylene chloride at 30°C for about 20 hours to form activated intermediates suitable for further substitution.
Reaction Conditions and Solvents
- Temperature: Most reactions are carried out between 25°C and 65°C, with some steps requiring cooling to 5–10°C to control reaction rates and selectivity.
- Solvents: Methanol, dichloromethane, N,N-dimethylformamide (DMF), and water are commonly used solvents. Methanol is often used for amine protection and substitution steps, while dichloromethane is used for extraction and purification.
- Bases: Triethylamine and potassium hydroxide are used to neutralize acid salts and facilitate deprotection or substitution reactions.
Purification Techniques
- After reaction completion, the organic and aqueous layers are separated, and the organic layer is washed with water to remove impurities.
- Filtration, cooling-induced crystallization, and washing with solvents such as acetone or chilled methanol are employed to isolate the pure product.
- Azeotropic distillation using Dean-Stark apparatus is applied to remove water formed during the reaction, improving product purity.
Data Table Summarizing Preparation Steps
| Step No. | Procedure Description | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|---|
| 1 | Amination with aqueous methylamine | 40% methylamine solution | 25–30 (initial), 60–65 (reaction) | 4 hours | Ensures methylation of amine group |
| 2 | Protection of amine with DiBOC | DiBOC in methanol | 25–30 | 3 hours | Protects amine during further steps |
| 3 | Deprotection with KOH | KOH in water | 5–10 | 3 hours | Removes protecting group |
| 4 | Activation with carbonyl diimidazole | CDI in methylene chloride | 30 | 20 hours | Prepares intermediate for substitution |
| 5 | Purification by extraction and washing | Dichloromethane, water, acetone | 25–30 | 15–45 minutes | Removes impurities, isolates product |
| 6 | Azeotropic distillation to remove water | Dean-Stark apparatus | 110–120 | 3–4 hours | Improves purity by removing water |
Research Findings and Observations
- The use of DiBOC as a protecting group is effective in preventing unwanted side reactions during the synthesis of morpholine derivatives with amine side chains.
- Controlled temperature and pH during deprotection and amination steps are critical for high yields and purity of this compound.
- Carbonyl diimidazole activation facilitates efficient coupling reactions, enhancing the overall synthetic efficiency.
- The azeotropic removal of water during the reaction prevents hydrolysis and drives the reaction to completion, improving product yield.
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(morpholin-4-yl)propan-2-yl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Key Synthesis Methods
- One-Pot Reactions : This method simplifies the synthesis process by combining all reactants in a single vessel, minimizing purification steps.
- Hydrochloride Salt Formation : The compound can be converted into its dihydrochloride form by reacting with hydrochloric acid, enhancing its stability and solubility for various applications .
Medicinal Chemistry
Methyl[1-(morpholin-4-yl)propan-2-yl]amine is being investigated for its potential as a precursor in drug development. Its morpholine structure allows it to interact with various biological targets, making it suitable for the design of pharmacologically active substances. Research has indicated potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems .
Organic Synthesis
In organic chemistry, the compound serves as a valuable reagent for constructing complex molecules. Its reactivity profile makes it an ideal intermediate in pharmaceutical synthesis and other chemical transformations .
Biological Studies
The compound has shown promise in enzyme inhibition studies, impacting metabolic pathways crucial for various biological processes. Its interaction with specific enzymes suggests potential therapeutic applications, including antiparasitic activity against Plasmodium species, which are responsible for malaria .
Case Study 1: Antimalarial Optimization
Recent studies aimed at enhancing antimalarial therapies have explored modifications to compounds similar to this compound. These modifications led to improved aqueous solubility and metabolic stability, which are essential for in vivo efficacy against malaria . The findings indicate that further exploration of this compound could yield effective antimalarial agents.
Case Study 2: Enzyme Interaction
Research focusing on morpholine derivatives has demonstrated their ability to interact favorably with enzymes involved in metabolic processes. This interaction can significantly alter drug metabolism and efficacy, suggesting that this compound may exhibit similar properties .
Mechanism of Action
The mechanism of action of Methyl[1-(morpholin-4-yl)propan-2-yl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine
- Molecular Formula : C₉H₂₀N₂O (MW: 170.26 g/mol)
- Structural Difference : An additional methyl group at the propan-2-yl position (C2) creates a more sterically hindered tertiary amine center.
- Impact : The increased branching may reduce metabolic degradation and alter receptor binding kinetics. Its dihydrochloride salt (C₉H₂₂Cl₂N₂O, MW: 245.19 g/mol) exhibits enhanced aqueous solubility, making it preferable for in vitro assays .
1-(4-Methoxyphenyl)-4-morpholinobutan-1-amine
- Molecular Formula : C₁₅H₂₄N₂O₂ (MW: 264.37 g/mol)
- Structural Difference : A 4-methoxyphenyl group replaces the methylamine substituent, introducing aromaticity and electron-donating effects.
- Synthesis : Prepared via hydroamination of allylic amines with morpholine at 100°C for 48 hours, yielding an 18:1 ratio of 1,4- to 1,3-diamine isomers .
1-(4-Methoxyphenyl)propan-2-ylamine
- Molecular Formula: C₁₁H₁₇NO (MW: 179.26 g/mol)
- Structural Difference : Lacks the morpholine ring; instead, a 4-methoxyphenyl group dominates.
- Pharmacology : Classified as 4-methoxymethamphetamine (4-MMA), a stimulant with serotonin-releasing properties. The absence of morpholine reduces polarity, increasing blood-brain barrier penetration .
Functional Group Analogs
4-MA-NBOMe
- Molecular Formula: C₁₈H₂₃NO (MW: 269.38 g/mol)
- Structure : Combines a 2-methoxyphenyl group with a morpholine-propan-2-ylamine backbone.
- The methoxy group at the ortho position enhances receptor selectivity compared to the parent compound .
(1R)-1-[4-(Morpholin-4-yl)phenyl]ethan-1-amine
- Molecular Formula : C₁₂H₁₈N₂O (MW: 206.28 g/mol)
- Chirality : The R-configuration at the ethanamine center introduces stereochemical specificity.
- Application: Potential use in asymmetric catalysis or as a chiral building block for pharmaceuticals. The morpholine-phenyl linkage enables π-stacking in enzyme active sites .
Key Findings
- Steric Effects : Branching (e.g., additional methyl groups) enhances metabolic stability but may reduce receptor accessibility .
- Aromatic vs. Aliphatic : Aromatic substituents (e.g., 4-methoxyphenyl) improve receptor binding but reduce solubility .
- Salt Forms : Dihydrochloride derivatives address solubility limitations in hydrophilic environments .
Biological Activity
Methyl[1-(morpholin-4-yl)propan-2-yl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a morpholine ring, which contributes to its solubility and biological activity. The chemical structure is as follows:
- Molecular Formula : C₉H₁₈N₂O
- Molecular Weight : Approximately 170.25 g/mol
- Functional Groups : Amine and morpholine
The morpholine moiety enhances the compound's interaction with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may modulate enzyme activity through:
- Hydrogen Bonding : Interaction with active sites of enzymes.
- Hydrophobic Interactions : Stabilization of enzyme-substrate complexes.
- Van der Waals Forces : Contributing to binding affinity.
These interactions can lead to inhibition or activation of various biochemical pathways, making it relevant in drug discovery.
In Vitro Studies
Research has demonstrated that this compound exhibits notable biological activities, particularly in cancer research. Key findings include:
-
Inhibition of Cancer Cell Proliferation :
- IC₅₀ values against ovarian cancer cell lines were reported at approximately 9.40 μM, comparable to standard chemotherapeutics like cisplatin (IC₅₀ 8.50 μM) .
- The compound showed significant inhibitory effects on hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in tumor growth and survival .
- Enzyme Inhibition :
Case Studies
A notable case study involved the synthesis and evaluation of morpholine derivatives, including this compound, which were tested for their anticancer properties. The results indicated that these compounds could serve as lead molecules in drug development due to their efficacy against various cancer cell lines .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl[1-(morpholin-4-yl)propan-2-yl]amine, and how are reaction conditions optimized?
- Methodology :
- Route 1 : React 1-(morpholin-4-yl)propan-2-amine with methyl iodide in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or NaOH) at 60–80°C for 6–12 hours. Monitor completion via TLC (silica gel, ethyl acetate:hexane 3:7) .
- Route 2 : Reductive amination of 1-(morpholin-4-yl)propan-2-one with methylamine using NaBH₃CN or H₂/Pd-C. Optimize pH (6–7) and temperature (25–40°C) to minimize by-products .
- Key parameters : Reaction time, stoichiometry of methylating agent, and purification via column chromatography (silica gel, gradient elution).
Q. How is the compound characterized to confirm its structural identity and purity?
- Analytical workflow :
- GC-MS : Use a 30-m HP1-MS column with He carrier gas (1.2 mL/min). Program oven from 170°C (1 min) to 325°C (6.1 min). Compare retention time (~12–16 min) and fragmentation pattern to reference standards .
- FTIR-ATR : Confirm N-H (3300–3400 cm⁻¹), C-N (1250–1350 cm⁻¹), and morpholine ring vibrations (1100–1200 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) should show singlet for N-methyl (δ 2.2–2.4 ppm) and multiplet for morpholine protons (δ 3.5–3.7 ppm).
Q. What are the stability considerations for storage and handling?
- Guidelines :
- Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Avoid prolonged exposure to light or moisture. Purity degradation >5% after 6 months at 4°C necessitates repurification .
Advanced Research Questions
Q. How can structural ambiguities (e.g., stereochemistry) be resolved during synthesis?
- Strategies :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to separate enantiomers. Compare retention times to chiral standards .
- X-ray crystallography : Co-crystallize with a resolving agent (e.g., tartaric acid) and refine using SHELXL for absolute configuration determination .
- Dynamic NMR : Analyze diastereotopic proton splitting at low temperatures (–40°C) in CDCl₃ .
Q. What methodologies are effective in analyzing contradictory spectral data (e.g., unexpected GC-MS peaks)?
- Troubleshooting :
- By-product identification : Use high-resolution LC-TOF-MS (ESI+) to detect impurities (e.g., over-methylation products). Match exact masses to predicted adducts (e.g., [M+H]+ = 179.12) .
- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃-methyl) to distinguish between fragmentation pathways .
- Cross-validation : Compare IR and NMR data with computational models (DFT/B3LYP) for bond vibration/chemical shift consistency .
Q. How can the compound be functionalized for biological activity studies (e.g., antimicrobial assays)?
- Derivatization approaches :
- Mannich reaction : React with formaldehyde and morpholine under reflux (EtOH, 80°C, 10 h) to introduce morpholinomethyl groups at the amine site .
- Click chemistry : Attach triazole moieties via Cu-catalyzed azide-alkyne cycloaddition (CuSO₄, sodium ascorbate) for SAR studies .
- Salt formation : Prepare HCl salts by bubbling dry HCl gas into an ether solution. Characterize via DSC (melting point ~200–220°C) .
Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?
- Process chemistry :
- Flow chemistry : Use continuous-flow reactors with immobilized catalysts (e.g., Pd/C) to enhance mixing and reduce reaction time (2–4 h vs. 12 h batch) .
- DoE optimization : Apply a factorial design (e.g., 3²) to variables like temperature (50–90°C) and methyl iodide equivalence (1.2–2.0×). Target >85% yield and <2% by-products .
- Crystallization : Recrystallize from hot ethyl acetate/hexane (1:5) to remove unreacted starting materials. Monitor purity via HPLC (C18 column, 95% acetonitrile) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
